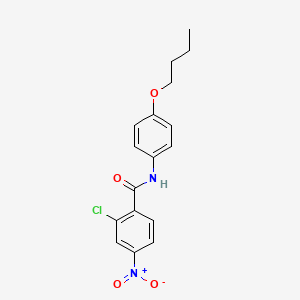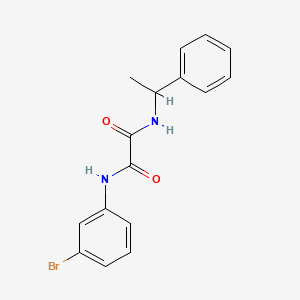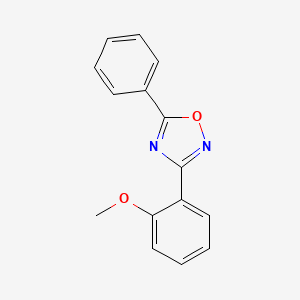
N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide, also known as BNPPB, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of the volume-regulated anion channel (VRAC), which is involved in a variety of physiological processes, including cell volume regulation, apoptosis, and migration.
作用機序
The mechanism of action of N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide involves inhibition of VRAC. VRAC is a chloride channel that is involved in cell volume regulation, apoptosis, and migration. Inhibition of VRAC by N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide results in an increase in intracellular chloride concentration, which can lead to cell swelling and ultimately cell death.
Biochemical and Physiological Effects
N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide has a variety of biochemical and physiological effects on cells. Inhibition of VRAC by N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide has been shown to result in an increase in intracellular chloride concentration, which can lead to cell swelling and ultimately cell death. In addition, N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit cell migration.
実験室実験の利点と制限
One advantage of using N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide in lab experiments is its potent inhibition of VRAC. This allows researchers to study the effects of VRAC inhibition on a variety of physiological processes, including cell volume regulation, apoptosis, and migration. However, one limitation of using N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide in lab experiments is its potential toxicity. N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide has been shown to have toxic effects on cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide. One area of research is the development of more potent and specific inhibitors of VRAC. Another area of research is the study of the effects of VRAC inhibition on different cell types and in different physiological contexts. Finally, the development of new therapeutic agents based on VRAC inhibition is an area of active research.
合成法
The synthesis method for N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide involves several steps. The first step is the synthesis of 4-butoxyaniline, which is achieved by reacting 4-butoxyphenol with aniline in the presence of a catalyst. The second step is the synthesis of 2-chloro-4-nitrobenzoyl chloride, which is achieved by reacting 2-chloro-4-nitrobenzoic acid with thionyl chloride. The final step is the synthesis of N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide, which is achieved by reacting 4-butoxyaniline with 2-chloro-4-nitrobenzoyl chloride in the presence of a base.
科学的研究の応用
N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide has been extensively studied in scientific research due to its potent inhibition of VRAC. VRAC is involved in a variety of physiological processes, including cell volume regulation, apoptosis, and migration. Inhibition of VRAC by N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide has been shown to have a variety of effects on cells, including inhibition of cell proliferation, induction of apoptosis, and inhibition of cell migration.
特性
IUPAC Name |
N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-2-3-10-24-14-7-4-12(5-8-14)19-17(21)15-9-6-13(20(22)23)11-16(15)18/h4-9,11H,2-3,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTUGUHWEHBAFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(2-methoxy-4-nitrophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4927274.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B4927278.png)
![{1-[(2-methoxy-1-naphthyl)methyl]-2-pyrrolidinyl}methanol](/img/structure/B4927290.png)

![N-(3-{N-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B4927299.png)
![ethyl 1-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(methoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4927300.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B4927308.png)

![N-[2-(3,4-dimethylphenoxy)ethyl]-2-furamide](/img/structure/B4927318.png)
![1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4927323.png)
![(2-methoxyethyl)[2-(2-methylphenoxy)ethyl]amine oxalate](/img/structure/B4927332.png)
![N-(1-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B4927350.png)
![5-[(4-biphenylylcarbonyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B4927352.png)